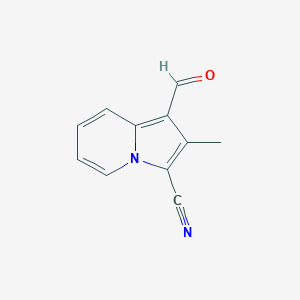![molecular formula C5H4O5 B2488395 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1782272-74-5](/img/structure/B2488395.png)
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is an organic compound with the molecular formula C5H4O5. It is also known as oxabicyclohexane carboxylic acid. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a dioxolane ring. It appears as a white solid and is soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dihydroxy compound with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with a similar structure but different functional groups.
2,4-Dioxabicyclo[3.1.0]hexane-3-carboxylic acid: A compound with a similar bicyclic framework but different substitution patterns.
Uniqueness
3-Oxo-2,4-dioxabicyclo[310]hexane-6-carboxylic acid is unique due to its specific oxirane-dioxolane fused ring system, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O5/c6-4(7)1-2-3(1)10-5(8)9-2/h1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTWQYUHQOQHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C1OC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)


![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)


![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)


